

An In-depth Technical Guide to Amino-PEG3-C2-Amine

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Compound of Interest

Compound Name: Amino-PEG3-C2-Amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG3-C2-Amine**, a versatile bifunctional linker crucial in the development of targeted therapeutics. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the molecule's physicochemical properties, safety and handling protocols, and its pivotal role in the rapidly evolving field of targeted protein degradation.

Core Molecular Profile

Amino-PEG3-C2-Amine, systematically named 1,11-diamino-3,6,9-trioxaundecane, is a hydrophilic linker molecule characterized by a three-unit polyethylene glycol (PEG) chain flanked by two terminal primary amine groups. This structure provides a flexible and water-soluble spacer, which is highly advantageous in biological applications. The terminal amine functionalities serve as reactive handles for conjugation to other molecules, such as ligands for target proteins and E3 ubiquitin ligases in the construction of PROTACs.

Physicochemical Properties

The key physicochemical properties of **Amino-PEG3-C2-Amine** are summarized in the table below, providing essential data for its use in experimental design and synthesis.

Property	Value
Molecular Weight	192.26 g/mol [1][2]
Exact Mass	192.1474 g/mol
Chemical Formula	C ₈ H ₂₀ N ₂ O ₃ [1][2]
CAS Number	929-75-9[1][2]
Appearance	Colorless to light yellow liquid[2]
Density	Approximately 1.289 g/cm ³ [2]
Solubility	Soluble in water (up to 100 mg/mL with sonication)[2]
Purity	Typically >95%

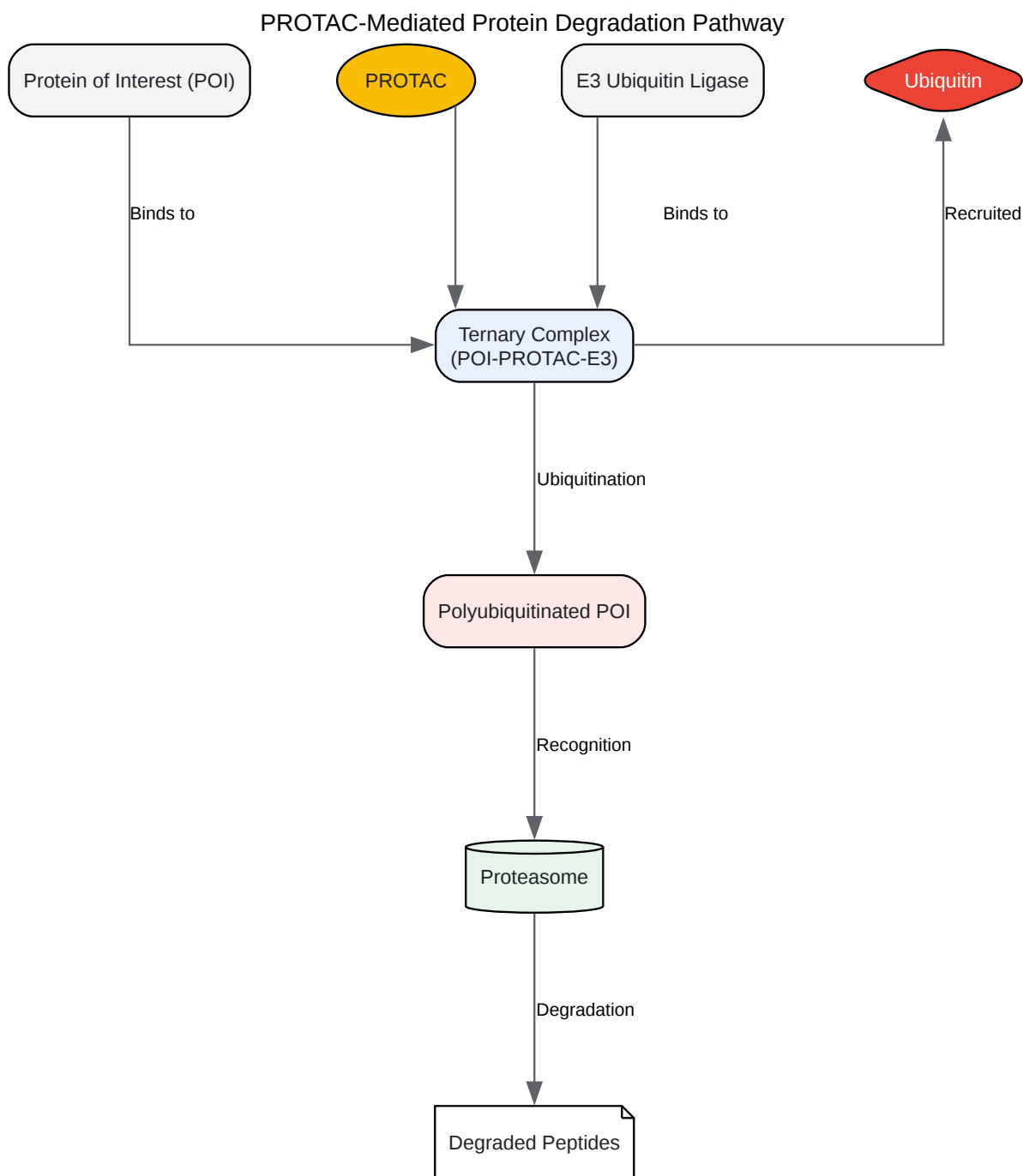
Handling and Storage

Proper handling and storage are critical to maintain the integrity of **Amino-PEG3-C2-Amine**.

Condition	Recommendation
Storage Temperature	-20°C for long-term storage (up to 3 years in pure form)[2]
Short-term Storage	4°C for up to 2 years[2]
In Solvent	-80°C for up to 6 months; -20°C for up to 1 month[2]
Shipping	Typically shipped at ambient temperature
Safety	Causes skin irritation and serious eye damage. May cause respiratory irritation. It is recommended to handle with appropriate personal protective equipment (PPE), including gloves, and eye protection, in a well-ventilated area.

Mechanism of Action in PROTACs

Amino-PEG3-C2-Amine itself is not a therapeutic agent but a critical component in the architecture of PROTACs. PROTACs are heterobifunctional molecules that function by inducing the degradation of a target Protein of Interest (POI). They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein degradation machinery. The linker's role is to connect the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to promote the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).



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PROTAC-mediated protein degradation pathway.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using **Amino-PEG3-C2-Amine** typically involves a sequential two-step amide coupling process. This allows for a modular and controlled assembly of the final heterobifunctional molecule. The following is a representative protocol for the synthesis of a generic PROTAC.

Materials:

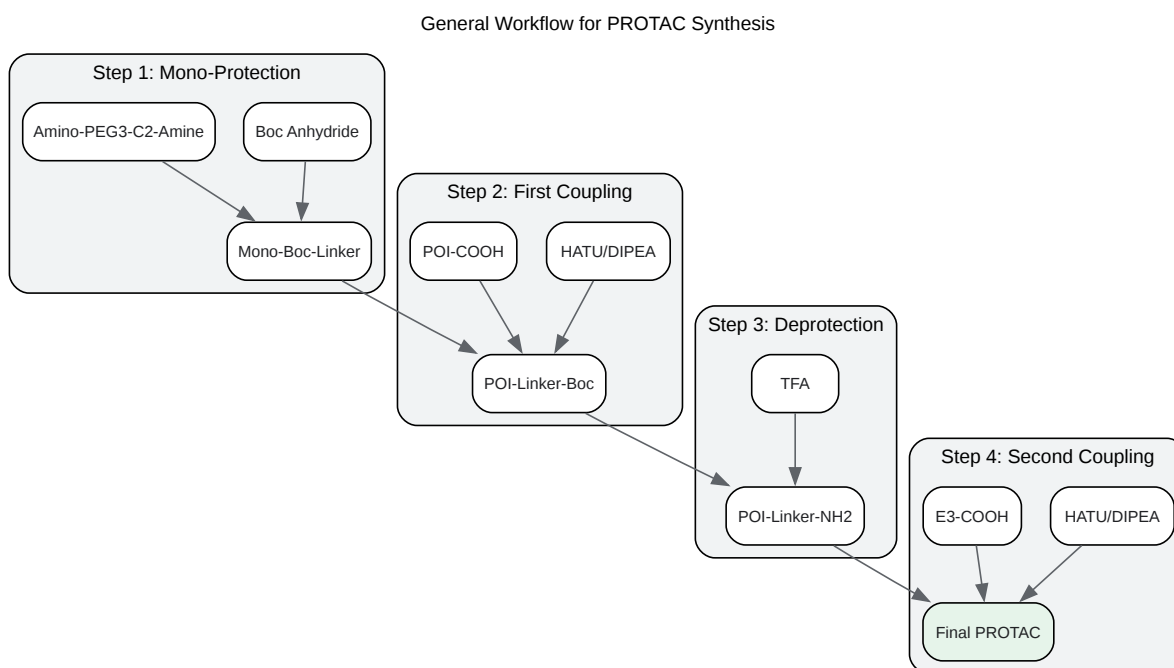
- **Amino-PEG3-C2-Amine**
- Carboxylic acid-functionalized ligand for the Protein of Interest (POI-COOH)
- Carboxylic acid-functionalized ligand for the E3 ligase (E3-COOH)
- Amide coupling reagents (e.g., HATU, HOBt)
- Tertiary amine base (e.g., DIPEA, TEA)
- Anhydrous solvents (e.g., DMF, DMSO)
- Boc-anhydride (for protection step)
- TFA (for deprotection step)
- Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography, HPLC system)

Procedure:

- Mono-Boc Protection of **Amino-PEG3-C2-Amine**:
 - Dissolve **Amino-PEG3-C2-Amine** in a suitable solvent (e.g., DCM).
 - Add a controlled amount (e.g., 0.9 equivalents) of Boc-anhydride to selectively protect one of the primary amine groups.
 - Monitor the reaction by TLC or LC-MS.

- Purify the resulting mono-Boc-protected linker by column chromatography.
- First Amide Coupling:
 - Dissolve the POI-COOH ligand (1.0 eq) and the mono-Boc-protected linker (1.1 eq) in anhydrous DMF.
 - Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq).
 - Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
 - Upon completion, perform an aqueous workup and purify the product (POI-linker-Boc) by column chromatography.
- Boc Deprotection:
 - Dissolve the POI-linker-Boc intermediate in DCM.
 - Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
 - Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate (POI-linker-NH₂).
- Second Amide Coupling:
 - Dissolve the POI-linker-NH₂ intermediate (1.0 eq) and the E3-COOH ligand (1.1 eq) in anhydrous DMF.
 - Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq).
 - Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
 - Upon completion, purify the final PROTAC molecule by preparative HPLC.
- Characterization:

- Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS, ^1H NMR, and high-resolution mass spectrometry (HRMS).



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General workflow for PROTAC synthesis.

Conclusion

Amino-PEG3-C2-Amine is a fundamental building block in the design and synthesis of PROTACs. Its well-defined structure, hydrophilicity, and bifunctional nature provide a reliable and versatile platform for linking targeting ligands to create potent protein degraders. For researchers in drug discovery and chemical biology, a thorough understanding of its properties

and reactivity is essential for the successful development of novel therapeutics based on targeted protein degradation. The protocols and data presented in this guide offer a solid foundation for the effective implementation of this key linker in the laboratory.

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References

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